(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one
Description
It is an endogenous steroid that has been described as having potent pheromone-like activities in humans . This compound is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase . Androstadienone is often linked to sexual attraction and has broader social-emotional functions .
Properties
CAS No. |
17976-02-2 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.416 |
IUPAC Name |
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C19H26O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h3,5-6,15-17H,4,7-12H2,1-2H3/t15-,16+,17+,18-,19+/m1/s1 |
InChI Key |
JBDIKNIWQYCFAU-SPOLIRPYSA-N |
SMILES |
CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC=C4)C |
Synonyms |
3,5-Androstadien-16-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one typically involves the conversion of androstadienol through the action of 3β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the 3-position to a keto group, resulting in the formation of androstadienone.
Industrial Production Methods: Industrial production of this compound can involve microbial transformation processes. For example, Mycobacterium strains can be engineered to convert phytosterols into steroidal compounds, including androstadienone . These processes often involve multiple enzymatic steps and genetic modifications to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as androstenone.
Reduction: Reduction of the keto group to form hydroxysteroids.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used for epoxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of keto groups.
Major Products:
Oxidation: Androstenone and its derivatives.
Reduction: Hydroxysteroids such as 3β-hydroxyandrost-5-en-17-one.
Scientific Research Applications
(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role as a pheromone and its effects on social and sexual behavior.
Medicine: Investigated for its potential therapeutic effects on mood and emotional processing.
Industry: Utilized in the production of fragrances and as a component in male perfumes.
Mechanism of Action
The mechanism of action of (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one involves its interaction with olfactory receptors in the nasal cavity. This interaction triggers a cascade of neural responses that influence emotional and social behaviors . The compound is believed to modulate the activity of the hypothalamus, a brain region involved in emotional processing and social behavior .
Comparison with Similar Compounds
Androstenone: A more potent and odorous pheromone derived from androstadienone.
Androstenol: Another steroidal pheromone with similar effects on social behavior.
Uniqueness: (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one is unique in its ability to influence both sexual attraction and broader social-emotional functions. Unlike androstenone, which primarily affects sexual attraction, androstadienone has a more comprehensive impact on emotional processing and social interactions .
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